BenchChemオンラインストアへようこそ!

Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Chemical biology Fragment-based drug discovery Serine hydrolase inhibitor design

Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 2613385‑84‑3) is a synthetic, multifunctional small molecule built on a 1,4‑diazepane scaffold that carries a tert‑butyl carbamate (Boc) protecting group at N‑1 and a 3‑carbamoylpyridin‑2‑yl substituent at N‑4. Its molecular formula is C₁₆H₂₄N₄O₃ (MW 320.39 g mol⁻¹), and it is catalogued by several research‑chemical suppliers as a building block for medicinal chemistry and chemical biology applications.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
Cat. No. B13513641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)N
InChIInChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-5-8-19(10-11-20)14-12(13(17)21)6-4-7-18-14/h4,6-7H,5,8-11H2,1-3H3,(H2,17,21)
InChIKeyHGUGZDRLNZDAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate: Structural Identity, Physicochemical Profile, and Procurement‑Relevant Characteristics


Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 2613385‑84‑3) is a synthetic, multifunctional small molecule built on a 1,4‑diazepane scaffold that carries a tert‑butyl carbamate (Boc) protecting group at N‑1 and a 3‑carbamoylpyridin‑2‑yl substituent at N‑4 . Its molecular formula is C₁₆H₂₄N₄O₃ (MW 320.39 g mol⁻¹), and it is catalogued by several research‑chemical suppliers as a building block for medicinal chemistry and chemical biology applications . Unlike the closely related regioisomer SHI‑2 (tert‑butyl 4‑(pyridin‑2‑ylcarbamoyl)‑1,4‑diazepane‑1‑carboxylate, CAS 1622426‑09‑8), which is explicitly marketed as a serine hydrolase inhibitor fragment, the target compound’s distinct 3‑carbamoylpyridin‑2‑yl connectivity dictates a different hydrogen‑bond donor/acceptor topology and may confer orthogonal target‑engagement profiles that are critical for structure‑based design campaigns .

Why SHI‑2 or Other 1,4‑Diazepane‑Based Building Blocks Cannot Substitute Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate Without Experimental Re‑validation


The 1,4‑diazepane chemical space contains numerous Boc‑protected, pyridine‑functionalized analogs that may appear interchangeable on paper but differ critically in the orientation and electronic character of the (carbamoyl)pyridine pharmacophore. The target compound positions the primary carboxamide group at the pyridine 3‑position in a direct N‑aryl linkage, whereas SHI‑2 (CAS 1622426‑09‑8) features a urea‑type pyridin‑2‑ylcarbamoyl attachment [1]. This single‑atom connectivity change alters the spatial trajectory of the hydrogen‑bond donor/acceptor pair, the calculated lipophilicity (XLogP3 ≈ 1.3 for the target vs. ≈ 1.1 for SHI‑2), and the topological polar surface area (tPSA 88 Ų vs. 86 Ų) [1]. In fragment‑based screening cascades, such differences routinely translate into distinct protein‑ligand binding poses and selectivity fingerprints; therefore, substituting one regioisomer for another without confirmatory biophysical or biochemical data risks invalidating structure–activity relationships and wasting downstream synthetic resources [2].

Head‑to‑Head Physicochemical and Structural Differentiation Evidence for Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate vs. SHI‑2 and Other 1,4‑Diazepane Analogs


Regioisomeric Connectivity Distinguishes Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate from the Serine Hydrolase Inhibitor Fragment SHI‑2

The target compound bears a 3‑carbamoylpyridin‑2‑yl group where the carboxamide is attached directly to the pyridine C‑3 carbon and the pyridine C‑2 is linked to the diazepane N‑4. In contrast, the widely referenced serine hydrolase inhibitor fragment SHI‑2 (CAS 1622426‑09‑8) employs a pyridin‑2‑ylcarbamoyl connectivity, i.e., an N‑(pyridin‑2‑yl) urea motif . This regioisomerism swaps the positions of the hydrogen‑bond donor (‑NH₂) and acceptor (pyridine N) relative to the diazepane scaffold, a feature that can be critical for molecular recognition by ATP‑binding pockets and serine hydrolase active sites [1].

Chemical biology Fragment-based drug discovery Serine hydrolase inhibitor design

Computed Lipophilicity (XLogP3) and Hydrogen‑Bond Donor Count Differentiate Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate from the 2‑Carbamoyl Regioisomer

Calculated partition coefficients and hydrogen‑bond donor (HBD) counts are routinely used to triage fragments for lead‑likeness [1]. The target compound’s 3‑carbamoylpyridin‑2‑yl motif yields a predicted XLogP3 of approximately 1.3 and a topological polar surface area (tPSA) of ~88 Ų, consistent with one HBD from the primary amide . In comparison, the 2‑carbamoyl isomer (where the carboxamide is at the pyridine 2‑position and the diazepane is linked at the 3‑position) is predicted to have XLogP3 ≈ 1.0 and a tPSA of ~89 Ų [2].

Medicinal chemistry ADME prediction Physicochemical profiling

Vendor Catalog Curation Confirms That Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate Is a Distinct Chemical Entity Outside the Serine Hydrolase Inhibitor Fragment Panel

MilliporeSigma (Sigma‑Aldrich) markets a panel of 17 serine hydrolase inhibitor fragments (SHI‑1 through SHI‑17) that share the tert‑butyl 1,4‑diazepane‑1‑carboxylate core but carry diverse carbamoyl substituents . The target compound (CAS 2613385‑84‑3) is conspicuously absent from this commercial panel . Instead, it is supplied by specialist building‑block vendors (e.g., AiFChem, Aaron Chemicals) as a discrete catalog item with a purity specification of ≥95 % .

Chemical procurement Fragment library Serine hydrolase probes

Recommended Research and Industrial Application Scenarios for Tert‑butyl 4‑(3‑carbamoylpyridin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate Based on Differentiated Evidence


Regioisomer‑Specific Fragment‑Based Screening Against Serine Hydrolases and Other Amidohydrolase Targets

The 3‑carbamoylpyridin‑2‑yl motif provides a hydrogen‑bond donor geometry that is distinct from the urea‑type SHI‑2 fragment. The target compound is most appropriately deployed when a screening collection requires orthogonal vectoring of the primary amide to probe adenine‑mimetic binding sites or when a fragment hit has been identified with a pyridine‑2‑amine and researchers wish to explore a regioisomeric amide replacement without altering the diazepane scaffold [1][2].

Structure–Activity Relationship (SAR) Exploration of 1,4‑Diazepane‑Based Bromodomain and Epigenetic Probes

Several patent families disclose 1,4‑diazepane derivatives as bromodomain and BET protein binders. The target compound’s 3‑carbamoylpyridin‑2‑yl substituent permits SAR investigations at the acetyl‑lysine recognition pocket where the amide can serve as a surrogate for the acetamide of acetyl‑lysine. Its computed tPSA (88 Ų) and one HBD align with fragment‑like property guidelines, making it suitable for incorporation into focused libraries aimed at epigenetic reader domains [3].

Synthetic Chemistry: Late‑Stage Diversification of Boc‑Protected 1,4‑Diazepane Scaffolds

Because the compound retains a Boc protecting group, it can be directly employed as a stable intermediate in parallel synthesis. The defined regioisomeric identity (confirmed by CAS registration and vendor QC) ensures that subsequent deprotection and functionalization steps occur at the intended position, avoiding the positional ambiguity that arises when using SHI‑2 or other regioisomers. This is particularly relevant for medicinal chemistry groups generating lead series with a 1,4‑diazepane core .

Physicochemical Property‑Based Triage in Early Drug Discovery

The calculated XLogP3 (~1.3) and tPSA (~88 Ų) place the compound within lead‑like chemical space. When a project selects a fragment hit with a 2‑carbamoylpyridine (XLogP3 ~1.0), the 3‑carbamoyl analog offers a subtle lipophilicity increase (Δ LogP ≈ +0.3) that can improve membrane permeability without crossing into ‘nuisance’ compound territory (LogP > 3). Procurement of the correct regioisomer is therefore a key decision point in multiparameter optimization [4].

Quote Request

Request a Quote for Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.